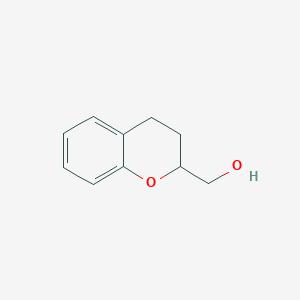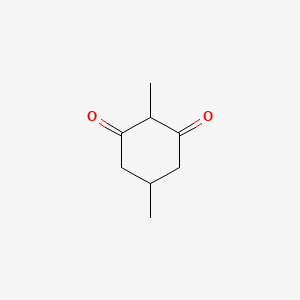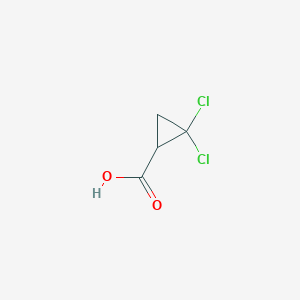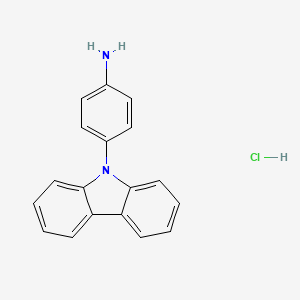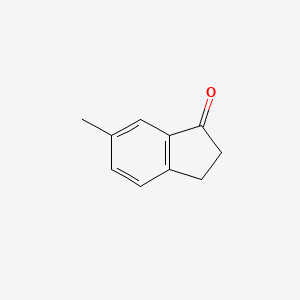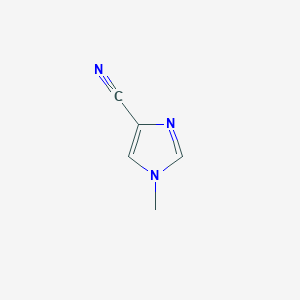![molecular formula C10H8F3N3O2 B1306252 5-乙基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸 CAS No. 876708-65-5](/img/structure/B1306252.png)
5-乙基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸
描述
5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8F3N3O2 and its molecular weight is 259.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与晶体结构
5-乙基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸已用于合成各种化合物。例如,通过涉及环化和皂化的过程,从 5-氨基-1H-吡唑-4-羧酸乙酯合成了具有针对癌细胞系生物活性的衍生物化合物(Liu et al., 2016)。
荧光分子合成
该化合物的反应性已被用于新型荧光分子的合成。其中一个例子是将其转化为具有许多结合位点的独特荧光团,与它的甲基类似物相比,表现出更强的荧光强度(Wu et al., 2006)。
区域选择性合成
该化合物在吡唑并[1,5-c]嘧啶的区域选择性合成中发挥作用。此过程涉及与氨基胍的反应,生成具有特定三氟甲基或二氟甲基基团的衍生物(Usachev et al., 2012)。
生物学兴趣合成
已经报道了一种从 3-氨基吡唑开始的两步合成过程,以创建具有生物学意义的新型氟化吡唑并[1,5-a]嘧啶库(Jismy et al., 2018)。
交叉偶联反应中的前体
它已被用作 Sonogashira 型交叉偶联反应中的前体,用于获得各种缩合的吡唑,展示了它在合成复杂有机化合物中的多功能性(Arbačiauskienė et al., 2011)。
抗肿瘤活性研究
还对该化合物的衍生物的潜在抗肿瘤活性进行了研究,突出了其在药物化学中的重要性(Xin, 2012)。
作用机制
Target of Action
Related compounds have been shown to have antimicrobial activity , suggesting potential targets within microbial cells.
Mode of Action
It’s worth noting that related pyrazolo[1,5-a]pyrimidines have been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal effects .
Biochemical Pathways
Given the broad range of biological activities associated with related compounds, it is likely that multiple pathways are affected .
Result of Action
Related compounds have been shown to have antimicrobial activity , suggesting that this compound may also have similar effects.
Action Environment
It’s worth noting that the synthesis of related compounds has been achieved using deep eutectic solvents, which offer several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .
生化分析
Biochemical Properties
5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs) and checkpoint kinase 1 (Chk1). These interactions are crucial for regulating cell cycle progression and DNA damage response . The compound’s ability to inhibit these enzymes suggests its potential as a therapeutic agent in cancer treatment. Additionally, 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibits binding affinity to receptors, enhancing its metabolic stability and lipophilicity .
Cellular Effects
The effects of 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid on cellular processes are profound. It has been reported to exhibit cytotoxicity against various cancer cell lines, including HeLa cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it acts as an inhibitor of BRAF kinase and Aurora-A kinase, which are involved in cell proliferation and survival . These inhibitory effects lead to the suppression of cancer cell growth and induction of apoptosis.
Molecular Mechanism
At the molecular level, 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity and disrupting normal cellular functions . This inhibition is often achieved through competitive binding, where the compound competes with natural substrates for enzyme binding sites. Additionally, the compound can induce changes in gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation can lead to the formation of inactive metabolites . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged cytotoxic effects on cancer cells .
Dosage Effects in Animal Models
The effects of 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting target enzymes and suppressing tumor growth . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins can influence the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a critical factor that determines its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to exert its effects on gene expression or to the cytoplasm to interact with signaling proteins .
属性
IUPAC Name |
5-ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-5-3-7(10(11,12)13)16-8(15-5)6(4-14-16)9(17)18/h3-4H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTFRVOFOXGPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153450 | |
| Record name | 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876708-65-5 | |
| Record name | 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876708-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





